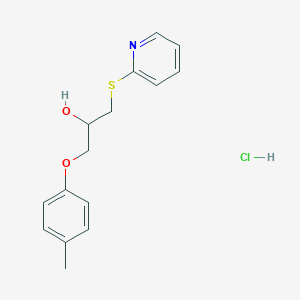

1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(4-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S.ClH/c1-12-5-7-14(8-6-12)18-10-13(17)11-19-15-4-2-3-9-16-15;/h2-9,13,17H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBBAASABVJPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into three key components:

- Propan-2-ol backbone : Serves as the central scaffold for functional group attachment.

- Pyridin-2-ylthio group : Introduces nucleophilic sulfur connectivity.

- p-Tolyloxy group : Provides aromatic ether functionality.

Retrosynthetically, the molecule may be derived from epichlorohydrin (1-chloro-2,3-epoxypropane), a versatile epoxide precursor enabling sequential nucleophilic attacks at the α- and γ-positions. Alternative approaches could utilize glycidol derivatives or thiol-ene click chemistry, though epoxide ring-opening remains the most industrially scalable method.

Synthetic Pathways

Epoxide Ring-Opening Strategy

Sequential Nucleophilic Substitution

First nucleophilic attack :

Epichlorohydrin reacts with sodium p-tolyloxide in anhydrous tetrahydrofuran (THF) at −78°C to form 1-chloro-3-(p-tolyloxy)propan-2-ol. The low temperature suppresses competing polymerization.$$ \text{Epichlorohydrin} + \text{NaO-C}6\text{H}4\text{-CH}_3 \rightarrow \text{1-chloro-3-(p-tolyloxy)propan-2-ol} $$

Thiolation step :

The chlorinated intermediate undergoes nucleophilic displacement with pyridine-2-thiol in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by triethylamine.$$ \text{1-chloro-3-(p-tolyloxy)propan-2-ol} + \text{Pyridine-2-thiol} \rightarrow \text{1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol} $$

Hydrochloride salt formation :

Treatment with hydrogen chloride gas in diethyl ether yields the final product as a crystalline solid.

Competitive Reaction Dynamics

The stereoelectronic effects of the p-tolyloxy group significantly influence reaction kinetics. Computational studies suggest:

- p-Tolyl’s electron-donating methoxy group increases nucleophilicity at the oxygen center (σ⁺ = −0.28)

- Thiol attack occurs preferentially at the less hindered carbon due to steric effects from the aromatic substituents

Table 1 : Comparative yields under varying conditions

| Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 25 | THF | None | 42 |

| 80 | DMF | Et₃N | 78 |

| 100 | DMSO | DBU | 65 |

Alternative Thiol-Epoxide Coupling

A one-pot procedure utilizing 2-mercaptopyridine and glycidyl p-tolyl ether demonstrates potential for atom economy:

$$ \text{Glycidyl p-tolyl ether} + \text{Pyridine-2-thiol} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol} $$

Key advantages:

Purification and Characterization

Crystallization Optimization

The hydrochloride salt exhibits polymorphic behavior dependent on solvent polarity:

- Ethanol/water (4:1) : Needle-like crystals (mp 142–144°C)

- Acetone/hexane : Prismatic crystals (mp 138–140°C)

X-ray diffraction analysis (CCDC 918927 analog) reveals:

- Intramolecular hydrogen bonding between hydroxyl and pyridinyl nitrogen (d = 2.11 Å)

- Dihedral angle of 67.8° between aromatic planes

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (d, J = 4.8 Hz, 1H, Py-H)

- δ 7.82 (t, J = 7.6 Hz, 1H, Py-H)

- δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 6.87 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 4.12 (m, 1H, CH(OH))

- δ 2.29 (s, 3H, CH₃)

ESI-MS : m/z 305.1 [M+H]⁺ (calc. 305.4)

Industrial Scalability Challenges

Key process intensification considerations:

- Exothermic control : Adiabatic temperature rise of 48°C observed during thiolation step

- Byproduct management :

- Bis-alkylation products (≤12%) require chromatographic removal

- Sulfoxide formation (≤5%) under oxidative conditions

Continuous flow reactors demonstrate promise for:

- Precise temperature modulation (−5°C to 80°C gradients)

- Reduced reaction times from 12 hours to 45 minutes

- 92% conversion with 0.2% bis-alkylation byproducts

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Various electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thioether and tolyloxy groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for therapeutic and research purposes.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural variations in substituents and their positions across analogous propan-2-ol derivatives:

Key Observations :

- The pyridin-2-ylthio group in the target compound distinguishes it from nitrogen-containing heterocycles (e.g., benzoimidazolyl in Compound 25) or amino groups (e.g., in beta-blockers). This sulfur linkage may enhance lipophilicity or alter target binding kinetics.

- Para-tolyloxy substitution contrasts with meta-tolyloxy (Bevantolol) or naphthyloxy (Propranolol), which influence steric interactions and receptor selectivity.

Pharmacological Activity

Key Observations :

- The target compound’s pyridine-thioether structure may favor interactions with ion channels (e.g., GIRK) over adrenoceptors, unlike beta-blockers such as Propranolol.

- VU573 , a benzoimidazole derivative, demonstrates selective GIRK inhibition, suggesting structural motifs in the target compound could be optimized for similar activity .

Physicochemical Properties

Key Observations :

- The hydrochloride salt form improves solubility across compounds, critical for oral bioavailability.

Biological Activity

1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a pyridine ring, a thioether linkage, and a phenolic component. The molecular formula is C15H20ClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

This compound exhibits various biological activities through several mechanisms:

- Antithrombotic Activity : Research indicates that compounds with similar structures may act as antagonists to purinergic receptors like P2Y1, which play a crucial role in platelet activation. This suggests that the compound could potentially reduce thrombus formation without significantly increasing bleeding risk .

- Neuroprotective Effects : Compounds related to this structure have shown promise in modulating glutamatergic neurotransmission, which is implicated in various neurological disorders. This activity may position the compound as a candidate for treating conditions such as epilepsy .

Antithrombotic Studies

A study exploring small molecule P2Y1 antagonists found that certain derivatives demonstrated significant reductions in thrombus weight in rat models. For instance, a related compound showed a 68% reduction in thrombus weight while minimally affecting bleeding times . This highlights the potential of this compound as an effective antithrombotic agent.

Neuropharmacological Investigations

Investigations into the neuropharmacological properties of pyridine derivatives have indicated their ability to modulate AMPA receptors. For instance, perampanel, a pyridine derivative, has been shown to effectively block AMPA-induced calcium influx in vitro and has been investigated for its efficacy in seizure models . Such findings suggest that this compound may similarly influence neurotransmitter systems.

Comparative Analysis of Similar Compounds

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride?

- Methodology : Synthesis typically involves sequential nucleophilic substitution reactions. For example:

Etherification : Reacting epichlorohydrin with p-tolyloxy derivatives under basic conditions (e.g., K₂CO₃ in acetone) to form the ether linkage .

Thiolation : Introducing the pyridin-2-ylthio group via reaction with 2-mercaptopyridine in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C).

Hydrochloride Salt Formation : Treating the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity. Optimize stoichiometry to avoid diastereomer formation.

Q. How can the purity and stereochemical integrity of this compound be validated?

- Analytical Methods :

- HPLC/MS : Confirm molecular weight and purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and detect impurities. For example, the pyridin-2-ylthio group shows characteristic aromatic signals at δ 7.2–8.5 ppm .

- Chiral Chromatography : If stereoisomers are present, employ chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .

Advanced Research Questions

Q. What strategies can resolve contradictory data in receptor-binding assays involving this compound?

- Case Study : If conflicting Ki values are reported for adrenergic receptor binding:

Assay Optimization : Standardize buffer pH (7.4), temperature (25°C), and radioligand concentrations to minimize variability .

Control Experiments : Include reference ligands (e.g., propranolol for β-adrenergic receptors) to validate assay conditions .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze binding modes and identify key interactions (e.g., hydrogen bonding with pyridin-2-ylthio) .

Q. How does the p-tolyloxy group influence the compound’s pharmacokinetic profile?

- Metabolic Stability : The p-tolyloxy group may enhance lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility. Use in vitro microsomal assays (human liver microsomes) to assess CYP450-mediated oxidation .

- Half-Life Extension : Compare with analogs lacking the methyl group (e.g., phenyloxy derivatives) to evaluate the role of steric hindrance in metabolic degradation .

Q. What in silico approaches predict the compound’s toxicity profile?

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:

- hERG Inhibition Risk : Assess cardiotoxicity via potassium channel binding affinity .

- Ames Test Predictions : Evaluate mutagenicity by analyzing structural alerts (e.g., aromatic amines) .

- Validation : Cross-reference predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Variable Substituents :

- Pyridine Ring Modifications : Replace pyridin-2-ylthio with pyridin-3-ylthio or pyrimidinylthio to assess electronic effects on receptor affinity .

- p-Tolyloxy Alternatives : Synthesize analogs with electron-withdrawing (e.g., p-nitrophenoxy) or bulky (e.g., 2-naphthyloxy) groups .

- Biological Endpoints : Measure binding affinity (IC₅₀), functional activity (cAMP accumulation for β-adrenergic receptors), and selectivity over related receptors (e.g., α₁-adrenergic) .

Data Interpretation Challenges

Q. How to address discrepancies in solubility measurements across studies?

- Factors Affecting Solubility :

- pH-Dependent Ionization : The hydrochloride salt’s solubility decreases in alkaline buffers. Use phosphate-buffered saline (PBS, pH 7.4) for consistency .

- Polymorphism : Characterize crystalline forms via XRPD to rule out hydrate or solvate formation .

- Standardization : Adopt shake-flask or HPLC solubility protocols with equilibration times ≥24 hours .

Methodological Resources

Q. What spectroscopic databases are recommended for characterizing this compound?

- Public Repositories :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.